3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS2/c20-19(21,22)13-5-3-4-12(8-13)9-26-10-14-11-27-18-23-16-7-2-1-6-15(16)17(25)24(14)18/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBRNPGEQOCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a novel synthetic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activities, including cytotoxicity, antibacterial properties, and antioxidant effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C19H21F3N2OS
- Molecular Weight : 382.44 g/mol
- CAS Number : 339104-11-9
The compound features a thiazoloquinazolinone core with a trifluoromethylbenzyl substituent, which is significant for its biological activity.
1. Cytotoxic Activity
Cytotoxicity assays have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. A study reported the following IC50 values for different derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | LoVo | 23.500 ± 1.500 |
| 3f | HCT-116 | 22.667 ± 2.082 |
| 3b | LoVo | 427.051 ± 10.376 |
These results indicate that derivatives of the compound can effectively reduce cell viability in cancer lines such as LoVo and HCT-116, suggesting potential for further development as anticancer agents .
2. Antibacterial Activity
The compound was also evaluated for its antibacterial properties against several strains, including MRSA and other Gram-positive bacteria. It exhibited a minimum inhibitory concentration (MIC) of:
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 0.98 |
| S. aureus ATCC 25923 | Moderate |
These findings highlight the compound's potential as an antibacterial agent, particularly against resistant strains .
3. Antioxidant Activity
The antioxidant capacity of the compound was assessed through various assays that measure its ability to scavenge free radicals. The introduction of the trifluoromethyl group significantly enhanced the antioxidant activity by approximately 2.1-fold compared to similar compounds lacking this substituent .
Case Studies and Research Findings
Several studies have focused on modifying the thiazoloquinazolinone core to enhance biological activity:
- Synthesis of Analogues : Research has shown that altering substituents on the phenyl ring can lead to improved cytotoxicity and selectivity against cancer cells .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with a trifluoromethyl group exhibit increased interaction with cellular targets involved in apoptosis pathways, leading to enhanced cytotoxic effects .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds within the thiazoloquinazolinone class exhibit significant antimicrobial activity. For instance, studies involving similar structures have demonstrated efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of trifluoromethyl groups has been correlated with enhanced antimicrobial potency due to their electron-withdrawing properties, which can influence the compound's interaction with biological targets .
Anticancer Potential
The thiazoloquinazolinone derivatives have shown promise in anticancer applications. Preliminary studies suggest that the presence of the thiazole and quinazoline moieties can induce apoptosis in cancer cells. The trifluoromethyl group may enhance lipophilicity, facilitating better cellular uptake and bioavailability .
Antimalarial Activity
Research focusing on related compounds has highlighted the potential of trifluoromethyl-substituted derivatives as antimalarial agents. These compounds are being evaluated for their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. The structural modifications introduced by the trifluoromethyl group are believed to improve binding affinity to target enzymes involved in the parasite's lifecycle .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazoloquinazolinones indicates that modifications at specific positions can significantly alter biological activity. The following table summarizes key findings from various studies:
| Modification | Biological Activity | Reference |
|---|---|---|
| Trifluoromethyl Group | Enhanced antimicrobial activity | |
| Sulfanyl Group | Increased cytotoxicity | |
| Quinazolinone Core | Broad-spectrum activity |
Case Study 1: Antimicrobial Efficacy
A study synthesized several derivatives of thiazoloquinazolinones and tested them against a panel of bacterial strains. The results showed that compounds with a trifluoromethyl group exhibited minimum inhibitory concentrations (MIC) significantly lower than their non-substituted counterparts, suggesting enhanced efficacy due to structural modifications .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of thiazoloquinazolinone derivatives against human cancer cell lines. The study found that specific derivatives led to a marked decrease in cell viability, indicating potential as therapeutic agents in cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to six analogs (Table 1), focusing on substituents, molecular weight, and key properties.
Table 1: Structural and Molecular Comparison
Q & A
Q. What are the established synthetic routes for this compound?
The compound can be synthesized via N-cycloalkylation using phase-transfer catalysis (PTC) with dihalocompounds (e.g., ethylene dibromide) under basic conditions. Thioether formation between a benzylsulfanyl group and a thiazoloquinazolinone precursor is critical. Optimization of solvent polarity (e.g., benzene/K₂CO₃) and catalysts like tetrabutylammonium bromide (TBAB) improves yields . Alternative routes include hydrogenation of intermediates, as seen in analogous quinazolinone syntheses .
Q. How is the molecular structure validated?
X-ray crystallography refined via SHELX software (e.g., SHELXL for small-molecule refinement) provides definitive structural confirmation. Complementary techniques include ¹H/¹³C NMR for functional group analysis and mass spectrometry for molecular weight verification .
Q. What safety protocols are recommended for handling this compound?
Due to potential toxicity and hygroscopicity, use inert-atmosphere gloveboxes , moisture-free solvents, and protective equipment (nitrile gloves, goggles). Store in amber vials under argon, avoiding direct light and temperatures >25°C .
Advanced Research Questions
Q. How can synthesis yields be enhanced using Design of Experiments (DoE)?
Systematic DoE approaches (e.g., factorial designs) optimize variables like PTC catalyst concentration , reaction time, and solvent polarity. For example, varying TBAB (0.1–1.0 equiv.) and temperature (25–80°C) identifies optimal conditions. Microwave-assisted synthesis (e.g., 100–150 W irradiation) reduces reaction times while maintaining yield .
Q. What computational methods predict electronic properties and reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Solvatochromic studies (UV-Vis in polar/nonpolar solvents) and docking simulations evaluate interactions with biological targets (e.g., enzymes) .
Q. How do hydrogen bonding networks influence crystallographic packing?
Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., R₂²(8) rings). SHELX-derived hydrogen-bond parameters (D–H⋯A distances, angles) reveal directional interactions, while Hirshfeld surfaces quantify intermolecular contacts .
Q. What strategies resolve contradictions in reported biological activities?
Cross-validate assays (e.g., in vitro vs. in silico models) under standardized conditions. For example, discrepancies in antihypertensive activity may arise from pharmacokinetic variability; use HPLC to confirm compound purity and metabolite profiling .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Modify substituents at the 3-(trifluoromethyl)benzyl or thiazoloquinazolinone core. Test analogs with electron-withdrawing groups (e.g., -NO₂, -CF₃) for enhanced bioactivity. Compare IC₅₀ values in enzyme inhibition assays (e.g., ACE for antihypertensive effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
